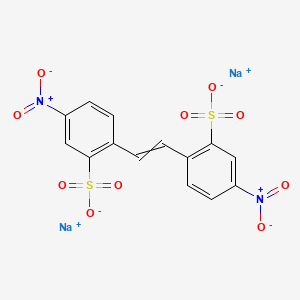
4,4'-Dinitrostilbene-2,2'-disulfonic Acid Disodium Salt
Übersicht
Beschreibung
2,2’-Stilbenedisulfonic acid, 4,4’-dinitro-, disodium salt is an organic compound with the formula C14H8N2Na2O10S2. This compound is commonly used as a precursor in the synthesis of various textile dyes and optical brighteners . It is known for its ability to form azo dyes when reacted with aniline derivatives .
Vorbereitungsmethoden
The synthesis of 2,2’-Stilbenedisulfonic acid, 4,4’-dinitro-, disodium salt begins with the sulfonation of 4-nitrotoluene, which produces 4-nitrotoluene-2-sulfonic acid . This intermediate is then oxidized using sodium hypochlorite to yield the disodium salt of 2,2’-Stilbenedisulfonic acid, 4,4’-dinitro- . Industrial production methods typically follow similar routes, ensuring the compound’s purity and consistency for use in dye manufacturing .
Analyse Chemischer Reaktionen
2,2’-Stilbenedisulfonic acid, 4,4’-dinitro-, disodium salt undergoes several types of chemical reactions:
Oxidation: The initial oxidation of 4-nitrotoluene-2-sulfonic acid to form the disodium salt.
Reduction: The compound can be reduced to form 4,4’-diamino-2,2’-stilbenedisulfonic acid, a common optical brightener.
Substitution: Reaction with aniline derivatives to form azo dyes such as Direct Red 76, Direct Brown 78, and Direct Orange 40.
Common reagents used in these reactions include sodium hypochlorite for oxidation and various aniline derivatives for azo dye formation . The major products formed from these reactions are typically azo dyes and optical brighteners .
Wissenschaftliche Forschungsanwendungen
2,2’-Stilbenedisulfonic acid, 4,4’-dinitro-, disodium salt has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2,2’-Stilbenedisulfonic acid, 4,4’-dinitro-, disodium salt involves its ability to react with primary amines at specific pH levels. The isothiocyanate groups in the compound react with primary amines at pH 9.0-10.0, leading to the alkylation of lysine residues . This reaction indirectly inhibits apoptosis by targeting membrane-based anion transporters .
Vergleich Mit ähnlichen Verbindungen
2,2’-Stilbenedisulfonic acid, 4,4’-dinitro-, disodium salt can be compared with other similar compounds such as:
4,4’-Diamino-2,2’-stilbenedisulfonic acid: A common optical brightener used in the textile industry.
4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid: Used as a specific inhibitor of cellular anion permeability.
4,4’-Diazido-2,2’-stilbenedisulfonic acid: Employed in various chemical synthesis applications.
The uniqueness of 2,2’-Stilbenedisulfonic acid, 4,4’-dinitro-, disodium salt lies in its dual functionality as both a precursor for azo dyes and an optical brightener .
Eigenschaften
CAS-Nummer |
3709-43-1 |
|---|---|
Molekularformel |
C14H10N2NaO10S2 |
Molekulargewicht |
453.4 g/mol |
IUPAC-Name |
disodium;5-nitro-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate |
InChI |
InChI=1S/C14H10N2O10S2.Na/c17-15(18)11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(16(19)20)8-14(10)28(24,25)26;/h1-8H,(H,21,22,23)(H,24,25,26);/b2-1+; |
InChI-Schlüssel |
UGYWBUWKASLNLO-TYYBGVCCSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Isomerische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O.[Na] |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O.[Na] |
Aussehen |
Solid powder |
Key on ui other cas no. |
3709-43-1 15883-59-7 |
Physikalische Beschreibung |
4,4'-dinitro-2,2'-stilbenedisulfonic acid disodium salt is a white powder. (NTP, 1992) |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
128-42-7 (Parent) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2,2'-(1,2-ethenediyl)bis(5-nitrobenzenesulfonic acid) 2,2'-stilbenedisulfonic acid, 4,4'-dinitro- 2,2'-stilbenedisulfonic acid, 4,4'-dinitro-, disodium salt 4,4'-dinitro-2,2'-stilbene disulfonate disodium salt 4,4'-dinitro-2,2'-stilbenedisulfonic acid 4,4'-dinitro-2,2'-stilbenedisulfonic acid, (E)-isomer 4,4'-dinitro-2,2'-stilbenedisulfonic acid, (Z)-isomer 4,4'-dinitro-2,2'-stilbenedisulfonic acid, disodium salt 4,4'-dinitro-2,2'-stilbenedisulfonic acid, sodium salt 4,4'-dinitrostilbene-2,2'-disulphonic acid benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-nitro-, sodium salt (1:2) dinitrostilbenedisulfonic acid disodium 4,4'-dinitro-2,2'-stilbenedisulfonate DNDS |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















